molecular formula C7H12F3NO3S B11862315 Piperidin-2-ylmethyl trifluoromethanesulfonate

Piperidin-2-ylmethyl trifluoromethanesulfonate

Cat. No.: B11862315
M. Wt: 247.24 g/mol
InChI Key: IABYBKDJMUTFNV-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H12F3NO3S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including piperidin-2-ylmethyl trifluoromethanesulfonate, often involves multi-component reactions. One efficient method includes the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method is advantageous due to its good yields, easy work-ups, and short reaction times .

Industrial Production Methods: Industrial production methods for piperidine derivatives typically involve continuous flow reactions and the use of catalysts such as rhodium complexes. These methods are scalable and provide high yields and diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions: Piperidin-2-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various amine derivatives .

Scientific Research Applications

Piperidin-2-ylmethyl trifluoromethanesulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl trifluoromethanesulfonate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Biological Activity

Piperidin-2-ylmethyl trifluoromethanesulfonate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a trifluoromethanesulfonate group. The trifluoromethanesulfonate moiety is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and biological activity of the compound. This structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The trifluoromethanesulfonate group enhances the compound's reactivity, facilitating interactions with enzymes and receptors.

  • Enzyme Inhibition : Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, including monoamine oxidases (MAOs). For instance, derivatives of piperidine have shown inhibitory effects on MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters .
  • Receptor Interaction : Studies have demonstrated that piperidine derivatives can modulate receptor activity, such as histamine H3 and sigma receptors, which are involved in pain modulation and inflammatory responses .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target Effect Reference
MAO InhibitionMAO-ACompetitive inhibition
MAO-BMixed-type inhibition
Receptor ModulationHistamine H3Analgesic effects
Sigma receptorsAnti-inflammatory properties
Anticancer ActivityVarious cancer cell linesCytotoxic effects

Case Studies

  • Analgesic Properties : A study focused on piperidine derivatives highlighted their potential in alleviating chronic pain through dual action on histamine H3 and sigma receptors. The compound CM-398, closely related to this compound, demonstrated significant analgesic activity in both nociceptive and neuropathic pain models .
  • Antitumor Activity : Research into novel compounds related to this compound revealed promising antitumor effects against various cancer cell lines. These studies utilized structural modifications to enhance efficacy, demonstrating the compound's versatility in drug design .

Properties

Molecular Formula

C7H12F3NO3S

Molecular Weight

247.24 g/mol

IUPAC Name

piperidin-2-ylmethyl trifluoromethanesulfonate

InChI

InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-3-1-2-4-11-6/h6,11H,1-5H2

InChI Key

IABYBKDJMUTFNV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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